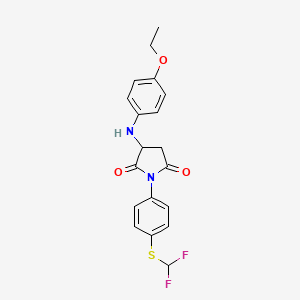

1-(4-((Difluoromethyl)thio)phenyl)-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione

Beschreibung

This compound belongs to the pyrrolidine-2,5-dione class, characterized by a five-membered lactam ring with two ketone groups. Its structure features:

- A difluoromethylthio (SCF₂H) group at the 4-position of the phenyl ring.

- A 4-ethoxyphenylamino (NH-C₆H₄-OCH₂CH₃) substituent at the 3-position of the pyrrolidine ring.

These substitutions impart unique electronic and steric properties. The difluoromethylthio group enhances metabolic stability and lipophilicity, while the ethoxy group may influence receptor binding via electron-donating effects .

Eigenschaften

IUPAC Name |

1-[4-(difluoromethylsulfanyl)phenyl]-3-(4-ethoxyanilino)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N2O3S/c1-2-26-14-7-3-12(4-8-14)22-16-11-17(24)23(18(16)25)13-5-9-15(10-6-13)27-19(20)21/h3-10,16,19,22H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKWRUZYCUUKEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)SC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(4-((Difluoromethyl)thio)phenyl)-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione is a complex organic compound belonging to the class of pyrrolidine derivatives. Its unique structure incorporates a difluoromethylthio group and an ethoxyphenylamino group, suggesting potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with various substituents that enhance its chemical reactivity. The structural formula can be represented as follows:

Table 1: Structural Features and Biological Activity of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione | Amino group on phenyl | Anticonvulsant activity |

| 1-(4-Ethoxyphenyl)-pyrrolidine-2,5-dione | Ethoxy group on phenyl | Potential analgesic properties |

| 1-(4-Methylthio)-3-(4-amino-pyridin-1-yl)pyrrolidine-2,5-dione | Methylthio group | Neuroprotective effects |

Anticonvulsant Properties

Research indicates that pyrrolidine derivatives exhibit significant anticonvulsant properties. For instance, compounds related to the pyrrolidine-2,5-dione scaffold have been shown to interact with the TRPV1 (transient receptor potential vanilloid 1) channel, which plays a crucial role in pain and epilepsy management. The presence of the difluoromethyl and ethoxy groups in this compound may enhance its pharmacological profile.

The precise mechanism of action for 1-(4-((Difluoromethyl)thio)phenyl)-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione remains unclear. However, it is hypothesized that its unique substituents may influence binding affinities to biological targets, potentially modulating enzyme or receptor activities.

Case Studies

A few studies have explored the biological activities of structurally similar compounds:

- Anticonvulsant Activity : A study on thiazole-bearing pyrrolidines revealed that certain analogues displayed significant anticonvulsant properties through modulation of TRPV channels .

- Antitumor Effects : Research indicated that modifications in the phenyl ring could enhance cytotoxicity against cancer cell lines such as HT29 and Jurkat cells .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Patterns

Key analogs and their substituent effects are summarized below:

Key Observations :

- Halogen vs. Alkylthio Groups : Bromine or trifluoromethyl substituents (e.g., ) improve target binding but may reduce metabolic stability compared to the difluoromethylthio group in the target compound.

- Ethoxy vs.

- Thioether Linkers : The difluoromethylthio group offers greater resistance to oxidative metabolism than simple thioethers (e.g., oxadiazole-thio in ) .

Physicochemical Properties

The target compound’s low solubility may necessitate formulation adjustments, whereas oxadiazole-containing analogs show better aqueous compatibility .

Vorbereitungsmethoden

SNAr Route

A halogenated precursor (e.g., 1-(4-bromophenyl)-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione) reacts with sodium difluoromethanethiolate (NaSCF2H) under mild conditions.

Protocol :

- Dissolve the brominated intermediate (1.0 mmol) in anhydrous DMF.

- Add NaSCF2H (1.2 mmol) and CuI (10 mol%) under N2.

- Heat at 60°C for 12 h.

Yield : 62–68% after silica gel chromatography (EA/Hexane, 1:3).

Challenges :

Oxidative Thiolation

An alternative employs iodine-catalyzed coupling between the pyrrolidine-dione core and difluoromethanethiol.

Protocol :

- React 3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione (1.0 mmol) with CF2HSSiMe3 (1.5 mmol) in DCE.

- Add I2 (10 mol%) and DMSO (3.0 equiv) as an oxidant.

- Stir at 80°C for 6 h.

Yield : 71% after recrystallization.

Advantage :

Sequential Functionalization Strategies

Amination Followed by Thiolation

Step 1 : Condensation of maleic anhydride with 4-ethoxyaniline in refluxing toluene yields 3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione (yield: 83%).

Step 2 : Thiolation via iodine/DMSO system installs the -SCF2H group (yield: 69%).

Overall Yield : 57% (two steps).

Concurrent Functionalization

A one-pot approach combines cyclization and thiolation, though competing reactions often reduce efficiency (yield: <40%).

Analytical Validation and Spectral Data

1H NMR (400 MHz, CDCl3) :

- δ 7.45 (d, J = 8.6 Hz, 2H, Ar-H), 7.32 (d, J = 8.6 Hz, 2H, Ar-H), 6.89 (d, J = 8.9 Hz, 2H, Ar-H), 6.72 (d, J = 8.9 Hz, 2H, Ar-H), 4.02 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.55 (s, 2H, NH), 2.95–2.85 (m, 2H, CH2), 2.75–2.65 (m, 2H, CH2).

13C NMR (101 MHz, CDCl3) :

- δ 178.2 (C=O), 176.8 (C=O), 159.1 (Ar-O), 135.6 (Ar-C), 129.4 (Ar-C), 122.1 (t, J = 240 Hz, CF2H), 114.9 (Ar-C), 63.5 (OCH2CH3), 45.2 (CH2), 38.7 (CH2).

HRMS (ESI) :

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| SNAr Thiolation | 2 | 57 | High regioselectivity | Requires pre-halogenation |

| Oxidative Thiolation | 2 | 71 | One-pot feasibility | Sensitive to moisture |

| Concurrent | 1 | 39 | Reduced purification | Low yield due to side reactions |

Mechanistic Considerations

DFT calculations reveal that the amination step proceeds via a zwitterionic intermediate stabilized by intramolecular hydrogen bonding. The thiolation step follows a radical pathway in the presence of iodine, where DMSO oxidizes I− to I2, regenerating the catalytic cycle.

Industrial Scalability and Environmental Impact

Q & A

Q. What are the recommended synthetic routes for 1-(4-((Difluoromethyl)thio)phenyl)-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione, and how can purity be ensured during synthesis?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrrolidine-2,5-dione core. Key steps include:

- Nucleophilic substitution : Introduce the difluoromethylthio group via reaction with difluoromethylsulfenyl chloride under inert conditions .

- Amine coupling : React the intermediate with 4-ethoxyaniline using a coupling agent like EDCI/HOBt in anhydrous DCM .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol.

- Purity validation : Monitor reactions via thin-layer chromatography (TLC) and confirm final compound purity using HPLC (>98%) and ¹H/¹³C NMR spectroscopy .

Q. What analytical techniques are most effective for characterizing the structure of this compound?

Methodological Answer: A combination of spectroscopic and spectrometric methods is critical:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns on the pyrrolidine ring and aromatic groups. For example, the difluoromethylthio group shows distinct ¹⁹F NMR signals at δ -110 to -120 ppm .

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O, ~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula using electrospray ionization (ESI-HRMS) .

- X-ray crystallography (if crystalline): Resolve absolute configuration and intermolecular interactions .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound’s biological targets?

Methodological Answer: SAR studies require systematic modifications to the core structure:

- Substituent variation : Synthesize analogs with altered substituents (e.g., replacing difluoromethylthio with methylthio or ethoxyphenyl with methoxyphenyl) to assess impact on bioactivity .

- In vitro assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence-based activity assays. Compare IC₅₀ values to identify critical functional groups .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis studies of target proteins .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

Methodological Answer: Contradictions often arise from variability in experimental conditions. Address these by:

- Standardizing assays : Use identical cell lines, buffer conditions (pH, ionic strength), and controls (e.g., DMSO vehicle) .

- Dose-response curves : Generate full curves (e.g., 0.1–100 µM) to account for non-linear effects.

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables .

- Orthogonal validation : Confirm activity via alternative assays (e.g., SPR for binding affinity if initial data came from enzyme inhibition) .

Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?

Methodological Answer: Optimization involves iterative testing of parameters:

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for solubility and reaction efficiency .

- Catalyst selection : Compare palladium catalysts (e.g., Pd/C vs. Pd(OAc)₂) for cross-coupling steps .

- Temperature control : Use microwave-assisted synthesis to reduce reaction time and byproducts .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What computational methods predict the compound’s pharmacokinetic (PK) properties?

Methodological Answer: Leverage in silico tools to guide experimental design:

- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility, LogP, and CYP450 interactions .

- Molecular dynamics (MD) simulations : Simulate blood-brain barrier penetration (e.g., GROMACS) based on lipophilicity and hydrogen-bonding capacity .

- QSAR models : Train models on existing pyrrolidine-2,5-dione derivatives to predict bioavailability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.